molecular formula C7H2BrF3O2 B7880701 3-Bromo-2,4,6-trifluorobenzoic acid

3-Bromo-2,4,6-trifluorobenzoic acid

Cat. No.: B7880701
M. Wt: 254.99 g/mol
InChI Key: NLGBQBSWIXCBQZ-UHFFFAOYSA-N
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Description

3-Bromo-2,4,6-trifluorobenzoic acid is an organic compound with the molecular formula C7H2BrF3O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 4, and 6 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 3 is replaced by a bromine atom. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,4,6-trifluorobenzoic acid typically involves the bromination and trifluoromethylation of benzoic acid derivatives. One common method includes the bromination of 2,4,6-trifluorobenzoic acid using bromine or a bromine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve efficient production. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,4,6-trifluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Bromo-2,4,6-trifluorobenzoic acid is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2,4,6-trifluorobenzoic acid involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

  • 3-Bromo-2,4,5-trifluorobenzoic acid
  • 2,4,6-Trifluorobenzoic acid
  • 4-Bromo-2,3,5,6-tetrafluorobenzoic acid

Comparison:

3-Bromo-2,4,6-trifluorobenzoic acid stands out due to its unique combination of bromine and fluorine substitutions, making it valuable in specific synthetic and research applications.

Properties

IUPAC Name

3-bromo-2,4,6-trifluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF3O2/c8-5-3(10)1-2(9)4(6(5)11)7(12)13/h1H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGBQBSWIXCBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Br)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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